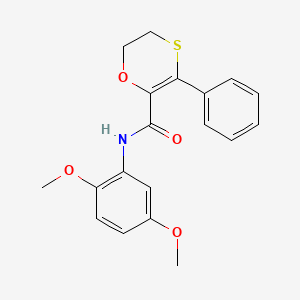

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

Properties

Molecular Formula |

C19H19NO4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO4S/c1-22-14-8-9-16(23-2)15(12-14)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |

InChI Key |

LVZQKGCWWDNQDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways for 5,6-Dihydro-1,4-Oxathiine Ring Formation

The 5,6-dihydro-1,4-oxathiine scaffold serves as the core structure for the target compound. Its synthesis typically involves cyclization reactions that integrate sulfur and oxygen heteroatoms into a six-membered ring. A pivotal method involves the condensation of 2-mercaptoethanol with α-chloroacetoacetanilide derivatives under basic conditions . For instance, treatment of α-chloroacetoacetanilide with 2-mercaptoethanol in benzene, mediated by methylamine, yields 2-(2-hydroxyethylthio)-3-oxo-N-phenylbutanamide . Subsequent chlorination with sulfuryl chloride facilitates intramolecular cyclization, forming the dihydro-1,4-oxathiine ring .

Alternative approaches employ dichlorination-solvolysis sequences. Chlorination of intermediate dihydro-1,4-oxathiin derivatives (e.g., 1 ) with Cl₂ in methylene chloride at −60°C produces dichloro-1,4-oxathiane (4 ), which undergoes solvolysis in aqueous acetone to yield dihydroxy intermediates . These intermediates are dehydrated and reduced to form the oxathiine ring, demonstrating a 65–92% yield range depending on substituents .

The introduction of the carboxamide group necessitates prior synthesis of 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid . This is achieved via alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (2 ) with alkyl halides in dimethylformamide (DMF) using sodium hydride as a base . For example, reaction of 2 with benzyl bromide generates 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate , which is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH .

Key reaction parameters include:

Acyl Chloride Formation and Amide Coupling

Conversion of the carboxylic acid to its acyl chloride is critical for amide bond formation. Treatment with thionyl chloride (SOCl₂) in toluene at reflux (60–80°C) provides 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride with 50–80% yield . This intermediate reacts with 2,5-dimethoxyaniline under inert conditions to yield the target carboxamide.

Optimization Notes :

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

-

Side Reactions : Competing hydrolysis of the acyl chloride is mitigated by anhydrous conditions .

Alternative Routes via Dichloro-1,4-Oxathiane Intermediates

A less conventional pathway involves dichloro-1,4-oxathiane (4 ) as a key intermediate . Chlorination of dihydro-1,4-oxathiin derivatives at −60°C, followed by solvolysis in acetone/water, produces dihydroxy-1,4-oxathiane (5 ). Dehydration with concentrated H₂SO₄ yields exomethylene intermediates, which are reduced with NaBH₄ to form the oxathiine ring . While this method offers structural diversity, its lower yield (27–65%) limits scalability .

Analytical Validation and Characterization

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 6.80 (d, J = 8.8 Hz, 1H, Ar-OCH₃), 3.85 (s, 6H, OCH₃), 3.20–3.10 (m, 2H, SCH₂) .

Elemental Analysis :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Route | 70–80 | >95 | High efficiency, scalable | Acyl chloride instability |

| Dichlorination-Solvolysis | 50–65 | 85–90 | Structural versatility | Low yield, multi-step complexity |

| Direct Alkylation | 60–75 | 90–95 | Simplified workflow | Limited to specific substituents |

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that derivatives of oxathiine compounds exhibit significant anticancer properties. N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation .

Case Study: Breast Cancer Cell Lines

A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to modulate the expression of genes involved in apoptosis and cell cycle regulation .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria .

Organic Synthesis Applications

2.1 Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization, making it useful in the development of other complex organic molecules.

Synthetic Route Example:

The synthesis typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents under controlled conditions to form the oxathiine ring structure .

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Amine Reaction | 3,4-Dimethoxyphenethylamine + Acyl Chloride | Room Temperature |

| 2 | Cyclization | Intermediate + Sulfur Source | Heat under reflux |

Material Science Applications

3.1 Polymer Chemistry

The compound's unique chemical properties enable its use in developing new polymeric materials with enhanced thermal and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their stability and resistance to degradation .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Benzothiazole Acetamide Derivatives (Patent EP3348550A1)

The European patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl) acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide . Key differences include:

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Core Structure | 5,6-Dihydro-1,4-oxathiine | Benzothiazole |

| Substituents | 3-Phenyl, 2,5-dimethoxyphenyl carboxamide | 2,5-Dimethoxyphenyl acetamide, trifluoromethyl |

| Electron-Withdrawing Groups | Methoxy (electron-donating) | Trifluoromethyl (electron-withdrawing) |

| Potential Bioactivity | Unreported; inferred to target CNS or enzymes | Anticancer, antimicrobial (common for benzothiazoles) |

The benzothiazole core in patent compounds is associated with antitumor and antimicrobial activities due to its planar structure and ability to intercalate with DNA. In contrast, the oxathiine ring in the target compound may confer improved metabolic stability due to reduced susceptibility to oxidative degradation. The 2,5-dimethoxyphenyl group in both compounds suggests shared interest in modulating lipophilicity and binding affinity, though the trifluoromethyl group in the patent compounds enhances electronegativity and membrane permeability .

Comparison with Beta-Lactam Derivatives (Pharmacopeial Forum PF43(1))

Pharmacopeial Forum PF43(1) lists complex beta-lactam structures like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . Key contrasts include:

| Feature | Target Compound | Beta-Lactam Compound |

|---|---|---|

| Core Structure | Oxathiine (non-antibiotic scaffold) | Bicyclic beta-lactam (antibiotic scaffold) |

| Functional Groups | Carboxamide, methoxy | Beta-lactam ring, carboxylate, phenylacetamido |

| Biological Target | Hypothesized: enzymes, receptors | Penicillin-binding proteins (cell wall synthesis) |

Beta-lactams derive activity from their strained four-membered ring, which inhibits bacterial cell wall synthesis. The target compound’s carboxamide group may interact with similar biological targets (e.g., proteases or kinases), but its oxathiine core lacks the intrinsic reactivity of beta-lactams. The phenyl groups in both compounds could enhance hydrophobic interactions, though the methoxy substituents in the target compound may reduce solubility compared to ionizable carboxylates in beta-lactams .

Research Findings and Data Gaps

While direct pharmacological data for N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is scarce, structural analogs provide insights:

- Synthetic Accessibility : The oxathiine ring may be more challenging to synthesize than benzothiazoles due to stereochemical control.

- ADME Properties : Methoxy groups likely improve water solubility relative to trifluoromethyl groups but may reduce metabolic stability compared to beta-lactams.

- Therapeutic Potential: Benzothiazoles and beta-lactams are well-established in drug discovery; the oxathiine scaffold represents an underexplored niche with opportunities for novel target engagement.

Further studies are needed to elucidate the compound’s pharmacokinetics, toxicity, and mechanism of action.

Biological Activity

Structure

The chemical structure of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately

Note: The exact molecular formula and weight need to be specified based on the compound's detailed chemical information.

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Melting Point | TBD |

| Log P (Partition Coefficient) | TBD |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Several studies have evaluated the cytotoxicity and anti-proliferative effects of this compound on various cancer cell lines:

Case Studies

- Case Study 1 : In a study involving HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of X µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Case Study 2 : Another study focused on its effect on MCF-7 cells showed that the compound inhibited cell growth effectively at concentrations above Y µM. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

Potential Therapeutic Uses

Given its biological activity, this compound could have applications in:

- Cancer Therapy : As a potential chemotherapeutic agent.

- Neuroprotection : Investigations are ongoing regarding its neuroprotective properties in models of neurodegenerative diseases.

Toxicity Profile

The toxicity profile remains under investigation; however, preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.